N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with various reagents to introduce the desired functional groups . The reaction conditions often require refluxing in acetic acid and the use of catalysts to facilitate the formation of the quinazoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The quinazoline core plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: This compound has similar structural features and exhibits potent antimicrobial and antitubercular activities.
5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine: Known for its glycogen synthase kinase (GSK-3) inhibitory activity and hypoglycemic effects.
Uniqueness
N-[(3-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17ClN4O2S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H17ClN4O2S/c21-13-5-3-4-12(10-13)11-22-17(26)9-8-16-19(27)25-18(23-16)14-6-1-2-7-15(14)24-20(25)28/h1-7,10,16,23H,8-9,11H2,(H,22,26) |
InChI Key |
YZMSJISPLPPOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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